N1-(4-methoxyphenyl)-N2-pentyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-methoxyphenyl)-N2-pentyloxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a methoxyphenyl group and a pentyloxalamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole derivatives, have been found to interact with a variety of targets, including enzymes like reverse transcriptase . These targets play crucial roles in various biological processes, including DNA replication and transcription .
Mode of Action
Similar compounds have been found to interact with their targets in various ways, such as binding to the catalytic or allosteric sites of enzymes, leading to changes in their activity .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways, including those involved in dna replication and transcription .
Pharmacokinetics
Similar compounds have been found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .
Result of Action
Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Similar compounds have been found to have their action influenced by various factors, including the presence of other molecules and the physiological conditions of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxyphenyl)-N2-pentyloxalamide typically involves the reaction of 4-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with pentylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N1-(4-methoxyphenyl)-N2-pentyloxalamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N1-(4-methoxyphenyl)-N2-pentyloxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methoxyphenyl)-N2-ethyl oxalamide
- N1-(4-methoxyphenyl)-N2-butyl oxalamide
- N1-(4-methoxyphenyl)-N2-hexyl oxalamide
Uniqueness
N1-(4-methoxyphenyl)-N2-pentyloxalamide is unique due to its specific pentyloxalamide moiety, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-pentyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-4-5-10-15-13(17)14(18)16-11-6-8-12(19-2)9-7-11/h6-9H,3-5,10H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLOAKPIHTVUKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)NC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.